2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one
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Overview
Description
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one typically involves the bromination of 6,7-dihydrobenzo[d]thiazol-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include de-brominated thiazoles or modified thiazole rings.
Scientific Research Applications
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzothiazole
- 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
- 2-Chlorobenzothiazole
Uniqueness
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This makes it a versatile intermediate for various chemical transformations and a valuable compound in the synthesis of biologically active molecules.
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-1,3-benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETQKOGDGWAIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280703-98-1 |
Source
|
Record name | 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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